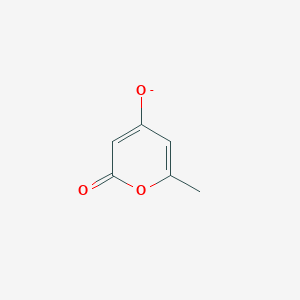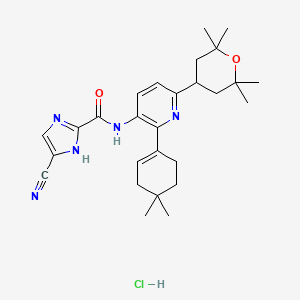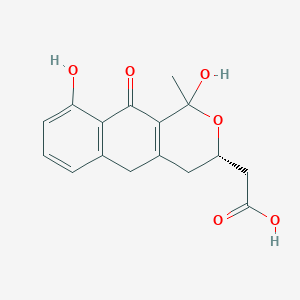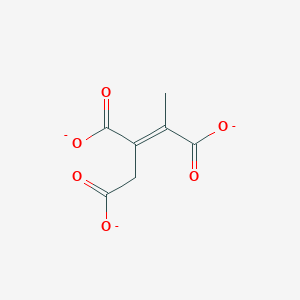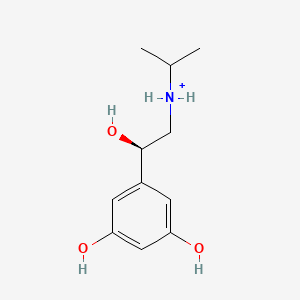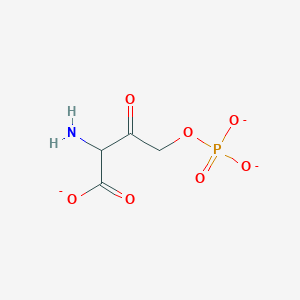
2-Amino-3-oxo-4-(phosphonatooxy)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-3-oxo-4-(phosphonatooxy)butanoate is trianion of 2-amino-3-oxo-4-(phosphonooxy)butanoic acid arising from deprotonation of carboxylic acid and phosphate functions; major species at pH 7.3. It is an organophosphate oxoanion and a monocarboxylic acid anion. It is a conjugate base of a 2-amino-3-oxo-4-(phosphonooxy)butanoic acid.
Aplicaciones Científicas De Investigación
Synthesis of Analogues and Derivatives
- 2-Amino-3-oxo-4-(phosphonatooxy)butanoate and its analogues have been synthesized for various applications. For instance, the aminophosphonylation of 4-benzyloxy-2-butanone led to phosphonic analogues of α-methylhomoserine, important in chemical synthesis processes (Finet et al., 1993).
Development of Adhesive Polymers
- This compound has been used in the synthesis of hydrolytically stable phosphonic acid monomers, which are significant in the development of adhesive polymers and demonstrate unique behaviors during radical polymerization (Moszner et al., 2001).
Catalysis and Synthesis of Amino Acids
- The compound plays a role in phosphine-catalyzed reactions, important for the synthesis of α,α-disubstituted α-amino acid derivatives and chiral N,O-acetals (Wang et al., 2016).
Spectroscopic and Structural Analysis
- It has been the subject of spectroscopic and structural investigations, aiding in the understanding of molecular behavior and potential applications in materials science (Vanasundari et al., 2017).
Application in Nanofluidic Devices
- The compound is used in the optical gating of nanofluidic devices based on synthetic ion channels, showcasing its potential in controlled release and sensing applications (Ali et al., 2012).
Environmental Chemistry
- In environmental chemistry, compounds similar to this compound are used as chelating agents and scale inhibitors, displaying unique properties that affect their environmental behavior (Nowack, 2003).
Propiedades
Fórmula molecular |
C4H5NO7P-3 |
|---|---|
Peso molecular |
210.06 g/mol |
Nombre IUPAC |
2-amino-3-oxo-4-phosphonatooxybutanoate |
InChI |
InChI=1S/C4H8NO7P/c5-3(4(7)8)2(6)1-12-13(9,10)11/h3H,1,5H2,(H,7,8)(H2,9,10,11)/p-3 |
Clave InChI |
LMKSRFWSQAKTOE-UHFFFAOYSA-K |
SMILES canónico |
C(C(=O)C(C(=O)[O-])N)OP(=O)([O-])[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


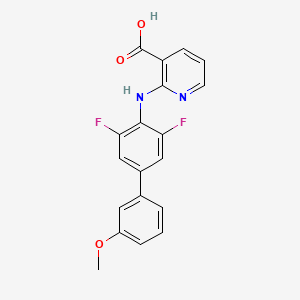
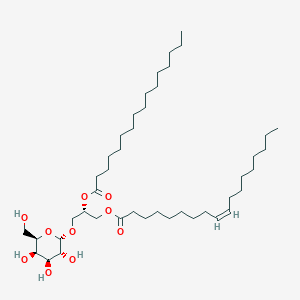
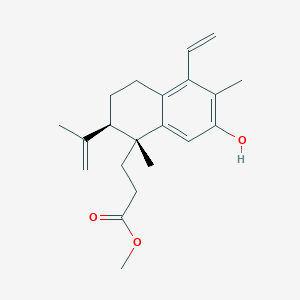
![1-O-(alpha-D-galactopyranosyl)-N-[11-(4-fluorophenyl)undecanoyl]phytosphingosine](/img/structure/B1265247.png)
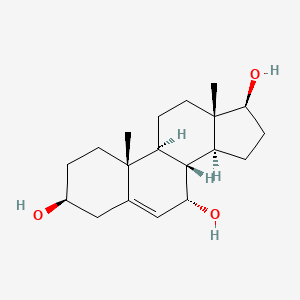
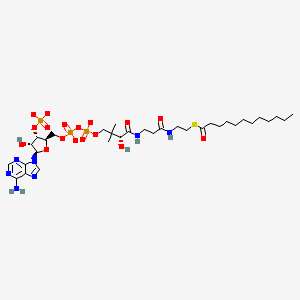
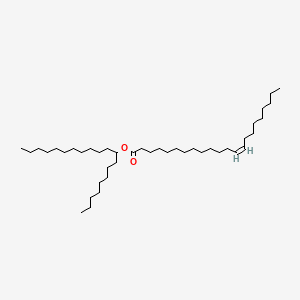
![4-Phenyl-1-[1,2,4]triazol-1-yl-butan-2-one](/img/structure/B1265252.png)
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-dimethylphosphoryloxy-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B1265253.png)
